- Synthesis, spectral characterization and bio-activity of novel iminophosphorane derivatives of piperazine via Staudinger reaction, Pharma Chemica, 2012, 4(1), 288-296

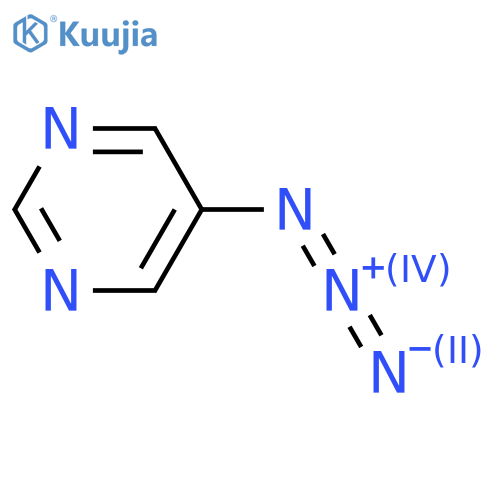

Cas no 1234903-01-5 (5-AZIDOPYRIMIDINE)

5-AZIDOPYRIMIDINE structure

商品名:5-AZIDOPYRIMIDINE

CAS番号:1234903-01-5

MF:C4H3N5

メガワット:121.100118875504

MDL:MFCD24457796

CID:5242167

5-AZIDOPYRIMIDINE 化学的及び物理的性質

名前と識別子

-

- 5-Azidopyrimidine (ACI)

- Pyrimidine, 5-azido- (ACI)

- 5-AZIDOPYRIMIDINE

-

- MDL: MFCD24457796

- インチ: 1S/C4H3N5/c5-9-8-4-1-6-3-7-2-4/h1-3H

- InChIKey: UCPNZTZUYHRUPQ-UHFFFAOYSA-N

- ほほえんだ: [N-]=[N+]=NC1C=NC=NC=1

5-AZIDOPYRIMIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-281640-1.0g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 1.0g |

$821.0 | 2023-03-01 | ||

| Enamine | EN300-281640-10g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 10g |

$2708.0 | 2023-09-09 | ||

| Enamine | EN300-281640-5g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 5g |

$2154.0 | 2023-09-09 | ||

| Enamine | EN300-281640-10.0g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 10.0g |

$2708.0 | 2023-03-01 | ||

| Enamine | EN300-281640-2.5g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 2.5g |

$1701.0 | 2023-09-09 | ||

| Enamine | EN300-281640-5.0g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 5.0g |

$2154.0 | 2023-03-01 | ||

| Enamine | EN300-281640-1g |

5-AZIDOPYRIMIDINE |

1234903-01-5 | 1g |

$821.0 | 2023-09-09 |

5-AZIDOPYRIMIDINE 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium azide Solvents: Tetrahydrofuran ; rt; rt → 45 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium azide Catalysts: Cupric acetate Solvents: Methanol ; 24 h, 55 °C

リファレンス

- Copper(II)-catalyzed conversion of aryl/heteroaryl boronic acids, boronates, and trifluoroborates into the corresponding azides: substrate scope and limitations, Synthesis, 2010, (9), 1441-1448

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Sodium azide Catalysts: Copper sulfate Solvents: Methanol ; rt

リファレンス

- Steering the azido-tetrazole equilibrium of 4-azidopyrimidines via substituent variation - implications for drug design and azide-alkyne cycloadditions, Organic & Biomolecular Chemistry, 2015, 13(43), 10620-10630

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium ascorbate , Sodium carbonate , Sodium azide Catalysts: L-Proline , Copper sulfate pentahydrate Solvents: Dimethylformamide , Water ; overnight, 85 °C

リファレンス

- Biological evaluation of new mimetics of annonaceous acetogenins: Alteration of right scaffold by click linkage with aromatic functionalities, European Journal of Medicinal Chemistry, 2014, 78, 248-258

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 30 min, acidified, 0 °C

1.2 Reagents: Sodium azide ; 0 °C

1.2 Reagents: Sodium azide ; 0 °C

リファレンス

- Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo, Journal of Medicinal Chemistry, 2022, 65(24), 16665-16678

5-AZIDOPYRIMIDINE Raw materials

5-AZIDOPYRIMIDINE Preparation Products

5-AZIDOPYRIMIDINE 関連文献

-

A. Thomann,J. Zapp,M. Hutter,M. Empting,R. W. Hartmann Org. Biomol. Chem. 2015 13 10620

1234903-01-5 (5-AZIDOPYRIMIDINE) 関連製品

- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)

- 73069-25-7((±)-Praeruptorin A)

- 1774371-08-2(Methyl 5-(chloromethyl)benzo[d]oxazole-2-carboxylate)

- 887585-13-9(6-Chloro-2,3-difluorophenylacetic Acid)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 6061-13-8((2S,3S)-2-Amino-3-methylsuccinic acid)

- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)

- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2228519-55-7(tert-butyl N-{2,3-dimethoxy-5-1-(methylamino)cyclopropylphenyl}carbamate)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量